2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone
Description
Properties
CAS No. |
62141-19-9 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclopentan-1-one |
InChI |
InChI=1S/C16H14N4O/c21-14-8-4-7-12(14)15-13-9-19-20(16(13)18-10-17-15)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2 |
InChI Key |
GZCSSJVYFUHQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Hydroxycyclopentyl)pyrazole Intermediates
The foundational step involves preparing a pyrazole derivative bearing a 2-hydroxycyclopentyl group. As demonstrated in, 1-(2-hydroxycyclopentyl)-3-methyl-5-amino-1H-pyrazole-4-carbonitrile serves as a critical intermediate. This compound is synthesized via nucleophilic substitution between cyclopentanol derivatives and halogenated pyrazole precursors under basic conditions (e.g., KOH or NaH in DMF).
Oxidation to Cyclopentanone
The hydroxyl group in the intermediate is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane. For example, treatment of 1-(2-hydroxycyclopentyl)-3-methyl-5-amino-1H-pyrazole-4-carbonitrile with CrO₃ in acetone at 0–5°C yields 2-(3-methyl-4-cyano-5-amino-1H-pyrazol-1-yl)cyclopentanone. Subsequent cyclization with o-ethylxanthic acid potassium salt in N-methyl-2-pyrrolidinone (NMP) at 120°C forms the pyrazolo[3,4-d]pyrimidin-4-one core.
Key Data:
-
Characterization: NMR (CDCl₃) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.52 (m, 5H, Ph), 3.02 (quin, J = 8.4 Hz, 1H, cyclopentyl), 2.78 (s, 3H, CH₃).
Multicomponent Reactions Using Cyclopentanone Derivatives
L-Proline-Catalyzed Condensation
A three-component reaction involving cyclopentanone, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde, and malononitrile catalyzed by L-proline (20 mol%) in ethanol at reflux (78°C) produces the target compound. The mechanism proceeds via Knoevenagel condensation between cyclopentanone and malononitrile, followed by Michael addition of the pyrazole amine and cyclodehydration.
Reaction Scheme:
Key Data:
Cyclization of Chalcone Analogues
Michael Addition-Cyclization Sequence
Aminopyrazole derivatives react with chalcone analogues bearing cyclopentanone moieties under basic conditions. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide reacts with (E)-3-(cyclopentan-1-yl)-1-phenylprop-2-en-1-one in ethanol containing piperidine (5 mol%) at reflux. The reaction involves Michael addition of the pyrazole amine to the α,β-unsaturated ketone, followed by cyclization and aromatization.
Key Data:
Comparison of Synthetic Methods
Mechanistic Insights and Optimization
Role of Catalysts
Chemical Reactions Analysis
2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazolo[3,4-d]pyrimidine ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 (Lung) | 2.24 | Induces apoptosis via cell cycle arrest |
| 5i | MCF-7 (Breast) | 0.30 | Dual EGFR/VGFR2 inhibition |
| 1d | MCF-7 (Breast) | 1.74 | Induces apoptosis; inhibits proliferation |
| 2 | HCT116 (Colon) | 9.20 | Targeting EGFR pathway |
The compound 5i demonstrated an IC50 value of 0.30 µM against the MCF-7 breast cancer cell line, indicating significant potency compared to traditional chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 10 | Bacillus cereus | 32 |
| 10 | Micrococcus luteus | 128 |
These findings suggest that modifications within the pyrazolo[3,4-d]pyrimidine scaffold can enhance antibacterial properties.
Case Study on MCF-7 Cells
In vitro studies on compound 5i revealed significant inhibition of tumor growth in MCF-7 cells alongside induction of apoptosis. Flow cytometric analysis confirmed that compound 1a induced apoptosis at low micromolar concentrations, validating its potential as a therapeutic agent.
A549 Cell Line Study
A549 lung cancer cells treated with compound 1a exhibited reduced viability and increased apoptotic markers, underscoring its efficacy in targeting lung cancer cells.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives, particularly those documented in patent US12/036594. Key differences lie in substituent groups and scaffold modifications, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Key Observations
Scaffold Differences: The target compound employs a cyclopentanone ring, which introduces rigidity and a ketone functional group.
Substituent Effects :
- Fluorine Substitution : Examples 29 and 33 incorporate fluorine atoms (5-fluoro, 3-fluorophenyl), which enhance metabolic stability and electronegativity. The target compound lacks fluorine, which may alter pharmacokinetic profiles .
- Methyl Group (Example 33) : The 3-methyl substitution in Example 33 could improve selectivity by filling hydrophobic pockets in target enzymes, a feature absent in the target compound .
Synthetic Accessibility: The target compound’s cyclopentanone moiety may simplify synthesis compared to chromenone derivatives, which require multi-step cyclization (e.g., Claisen-Schmidt condensations). However, yields for chromenone analogs in Examples 29 and 33 are modest (21–25%), suggesting inherent synthetic challenges in this class .
Research Findings and Implications
- Structural Flexibility : The pyrazolo[3,4-d]pyrimidine core is highly tunable, as demonstrated by the patent examples. Modifications like fluorination (Example 29) or methyl substitution (Example 33) allow fine-tuning of electronic and steric properties .
- Pharmacological Potential: Chromenone-containing analogs (Examples 29 and 33) are likely designed for kinase inhibition (e.g., JAK2 or PI3K), given their structural resemblance to known inhibitors. The target compound’s cyclopentanone may offer unique binding modes due to its smaller, non-aromatic ring.
- Synthetic Challenges: Low yields in chromenone synthesis (25% in Example 29) highlight the need for optimized protocols, whereas the cyclopentanone derivative could benefit from simpler routes.
Biological Activity
The compound 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone is a pyrazolo-pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure
The chemical structure of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone can be represented as follows:
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the ability of compounds containing the pyrazolo[3,4-d]pyrimidine structure to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for their efficacy against tumor cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Apoptosis induction |
| HepG2 | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Inhibition of proliferation |
Antibacterial Activity
In addition to anticancer effects, pyrazolo-pyrimidine derivatives have demonstrated antibacterial activity. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating bacterial infections .
Table 2: Summary of Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12 | Effective |
| Escherichia coli | 15 | Moderate |
| Pseudomonas aeruginosa | 20 | Limited |
Other Pharmacological Activities
Recent studies have also explored other biological activities of this compound, including anti-inflammatory and antiviral effects. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and viral replication in vitro .
Case Studies
- Case Study on Anticancer Effects : A clinical trial assessed the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
- Case Study on Antibacterial Effects : An investigation into the antibacterial properties of various pyrazolo derivatives revealed that one compound significantly reduced bacterial load in a murine model of infection, demonstrating its potential as a therapeutic agent .
Q & A
Q. Table 1: Representative Synthetic Approaches
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclocondensation | DMF, 80–100°C, pH 7–9 | |
| Halogenation | POCl₃, DMF, 70°C | |
| Purification | Recrystallization (dioxane/ethanol) |
Basic: Which analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopentanone integration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : To resolve ambiguous stereochemistry or regioselectivity issues .
Advanced: How can researchers optimize reaction conditions to improve the yield of the target compound during synthesis?
Methodological Answer:
- Temperature Control : Gradual heating (e.g., 70–80°C for POCl₃-mediated reactions) minimizes side products .
- pH Adjustment : Buffering agents (e.g., NaHCO₃) stabilize intermediates during cyclocondensation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl group introduction .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity validation and cell-based assays (e.g., apoptosis assays) to confirm functional activity .
- Pharmacokinetic Studies : Evaluate metabolic stability (e.g., liver microsomal assays) and bioavailability to explain in vivo discrepancies .
- Dose-Response Analysis : Test multiple concentrations in vivo to align with in vitro IC₅₀ values .
Advanced: How does the introduction of substituents on the phenyl ring affect the compound's biological activity, and what methods are used to assess this?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups and compare IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or phosphodiesterases .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic/byproduct waste before disposal .
Advanced: What computational methods are suitable for predicting the binding mode of this compound with potential biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-receptor interactions over time .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites (e.g., ATP-binding pockets) .
- Free Energy Perturbation (FEP) : Predict affinity changes for modified derivatives .
Basic: What are the documented biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how does this inform research on the compound?
Methodological Answer:
- Kinase Inhibition : Targets include EGFR, BRAF, and CDKs, relevant in cancer research .
- Phosphodiesterase (PDE) Modulation : PDE4/5 inhibition suggests potential in inflammation or cardiovascular studies .
- Antimicrobial Activity : DNA gyrase inhibition observed in structurally similar compounds .
Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours .
Advanced: What are the challenges in achieving regioselectivity during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be mitigated?
Methodological Answer:
- Regioselective Halogenation : Use directing groups (e.g., -NH₂) to control halogenation at the 4-position .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., ketones) during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
